MitoBloCK-10
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Overview
Description
Preparation Methods
The synthetic route for MitoBloCK-10 involves the reaction of 3-fluorobenzohydrazide with 5-nitrothiophene-2-carbaldehyde under specific conditions. The reaction typically occurs in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
MitoBloCK-10 undergoes several types of chemical reactions, including:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, nucleophiles like amines for substitution, and aldehydes or ketones for condensation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MitoBloCK-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial function and protein import pathways.
Biology: Investigated for its role in disrupting mitochondrial functions and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating bladder cancer and other diseases involving mitochondrial dysfunction.
Industry: Utilized in the development of new drugs targeting mitochondrial pathways .
Mechanism of Action
MitoBloCK-10 exerts its effects by binding to a specific pocket in the TIMM44 protein, inhibiting its function. This disruption leads to mitochondrial depolarization, oxidative stress, and a reduction in ATP production. The compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the Akt-mammalian target of rapamycin (mTOR) pathway .
Comparison with Similar Compounds
MitoBloCK-10 is unique in its ability to specifically target TIMM44. Similar compounds include other MitoBloCK series inhibitors, such as MitoBloCK-6, which also target mitochondrial import pathways but have different molecular targets and mechanisms of action . This compound’s specificity for TIMM44 and its potent anti-cancer activity make it a valuable tool for research and potential therapeutic applications .
Biological Activity
MitoBloCK-10 (MB-10) is a small molecule that serves as a first-in-class inhibitor of the TIMM44 protein, which is integral to mitochondrial protein import processes. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and relevant research findings.
This compound inhibits the activity of the TIMM44 protein, which is part of the pre-sequence translocase-associated motor (PAM) complex involved in mitochondrial protein import. By binding to the C-terminal domain of TIMM44, MB-10 disrupts the import of mitochondrial precursor proteins, leading to significant alterations in mitochondrial function.
Key Mechanisms:
- Inhibition of Protein Import : MB-10 specifically blocks substrates using the TIM23 import pathway, leading to reduced mitochondrial protein levels and impaired mitochondrial function .
- Induction of Apoptosis : In bladder cancer cells, MB-10 has been shown to induce apoptosis and cell cycle arrest while sparing primary bladder epithelial cells from cytotoxic effects .
- Oxidative Stress and ATP Reduction : The compound causes mitochondrial depolarization and oxidative stress, resulting in decreased ATP levels within treated cells .
Biological Activity in Cancer Research
Recent studies have explored the anti-cancer properties of this compound. Its efficacy has been demonstrated in various cancer cell lines, particularly bladder cancer.
Case Studies:
- Bladder Cancer Cells : Research indicates that MB-10 significantly inhibits cell viability, proliferation, and motility in both patient-derived primary bladder cancer cells and established cell lines (e.g., T24). The treatment led to increased oxidative stress and ATP depletion, correlating with enhanced apoptosis .
- Glioma Cells : Another study reported that MB-10 effectively inhibited glioma cell viability and migration, suggesting its broader applicability across different cancer types .
- Endothelial Cells : MB-10 was also found to exert anti-angiogenic effects in endothelial cells, further supporting its potential as an anti-cancer agent .
Effects on Mitochondrial Dynamics
This compound's impact on mitochondrial dynamics has been a focal point in understanding its biological activity. The compound alters PINK1 trafficking and Parkin recruitment during mitophagy processes.
Observations:
- In uncoupled mitochondria (induced by agents like CCCP), MB-10 treatment inhibited PINK1's association with the TOM complex, thereby impairing Parkin recruitment necessary for mitophagy .
- Fluorescent microscopy studies showed that while Parkin localization was diffuse in untreated cells, MB-10 treatment resulted in fragmented mitochondrial networks without significant Parkin aggregation under normal conditions .
Summary of Research Findings
The following table summarizes key findings from various studies regarding this compound's biological activity:
Properties
Molecular Formula |
C12H8FN3O3S |
---|---|
Molecular Weight |
293.28 g/mol |
IUPAC Name |
3-fluoro-N-[(5-nitrothiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H8FN3O3S/c13-9-3-1-2-8(6-9)12(17)15-14-7-10-4-5-11(20-10)16(18)19/h1-7H,(H,15,17) |
InChI Key |
QDYQZMWFIYLMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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